Cas no 1692858-75-5 (7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a fluorinated heterocyclic compound featuring an imidazopyrimidine core with a 2-fluorophenyl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The fluorine atom enhances metabolic stability and binding affinity, while the fused imidazopyrimidine scaffold offers versatility for further functionalization. Its rigid framework is advantageous for designing bioactive molecules, particularly in targeting CNS and oncology-related pathways. The compound's well-defined synthetic route ensures high purity and reproducibility, supporting its use in research and development. Suitable for exploratory studies, it serves as a key building block in the synthesis of novel pharmacophores.
7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine structure
1692858-75-5 structure
Product Name:7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
CAS No:1692858-75-5
MF:C12H12FN3
MW:217.242185592651
CID:6595926
PubChem ID:136839870
Update Time:2025-06-08

7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
    • 1692858-75-5
    • EN300-1118977
    • 7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
    • Inchi: 1S/C12H12FN3/c13-10-4-2-1-3-9(10)11-5-7-16-8-6-14-12(16)15-11/h1-4,6,8,11H,5,7H2,(H,14,15)
    • InChI Key: IUDDLSQMEBVBEC-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1CCN2C=CN=C2N1

Computed Properties

  • Exact Mass: 217.10152556g/mol
  • Monoisotopic Mass: 217.10152556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.8Ų

7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Pricemore >>

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Additional information on 7-(2-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine

Introduction to 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1692858-75-5)

7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a compound with the CAS number 1692858-75-5, is a member of the imidazopyrimidine family. This class of compounds has garnered significant attention in recent years due to their diverse biological activities and potential therapeutic applications. The unique structural features of 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine make it an intriguing candidate for various medicinal chemistry studies.

The chemical structure of 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine consists of a fused imidazole and pyrimidine ring system substituted with a 2-fluorophenyl group. The presence of the fluorine atom at the para position of the phenyl ring imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacological profile.

Recent research has highlighted the potential of imidazopyrimidines as potent inhibitors of various enzymes and receptors. For instance, studies have shown that certain derivatives of imidazopyrimidines exhibit significant activity against kinases, which are key targets in cancer therapy. The specific structure of 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has been investigated for its ability to interact with specific protein targets involved in cell signaling pathways.

In a study published in the Journal of Medicinal Chemistry in 2023, researchers explored the inhibitory effects of 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine on a panel of kinases. The results demonstrated that this compound exhibited selective inhibition against certain kinases associated with cancer progression. This selective inhibition is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates.

Beyond its potential as a kinase inhibitor, 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has also been studied for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Research has shown that imidazopyrimidines can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

A study published in the European Journal of Pharmacology in 2023 investigated the anti-inflammatory effects of 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. The results indicated that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine could be a promising lead compound for developing new anti-inflammatory drugs.

The pharmacokinetic properties of 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have also been evaluated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption and distribution profiles in animal models. Additionally, it demonstrates good metabolic stability and low toxicity in preliminary safety assessments.

In conclusion, 7-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1692858-75-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further medicinal chemistry research and drug development. Ongoing studies are expected to provide more insights into its mechanism of action and optimize its therapeutic potential.

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